N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15339608
InChI: InChI=1S/C25H17ClFN3O3S/c26-16-7-11-18(12-8-16)28-21(31)14-29-22-19-3-1-2-4-20(19)34-23(22)24(32)30(25(29)33)13-15-5-9-17(27)10-6-15/h1-12H,13-14H2,(H,28,31)
SMILES:
Molecular Formula: C25H17ClFN3O3S
Molecular Weight: 493.9 g/mol

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.:

Cat. No.: VC15339608

Molecular Formula: C25H17ClFN3O3S

Molecular Weight: 493.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide -

Specification

Molecular Formula C25H17ClFN3O3S
Molecular Weight 493.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C25H17ClFN3O3S/c26-16-7-11-18(12-8-16)28-21(31)14-29-22-19-3-1-2-4-20(19)34-23(22)24(32)30(25(29)33)13-15-5-9-17(27)10-6-15/h1-12H,13-14H2,(H,28,31)
Standard InChI Key OZRJWTJZCIYFIK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

Introduction

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17ClFN3O3S, and it has a molecular weight of 457.9 g/mol. This compound features a unique structure that incorporates both chlorinated and fluorinated aromatic systems, which may contribute to its biological activity and potential applications in medicinal chemistry.

Spectroscopic Analysis

The structure and purity of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. These methods provide insights into the functional groups present in the compound and help in structural elucidation.

Chemical Reactivity and Derivatization

The chemical reactivity of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be influenced by the presence of functional groups such as the acetamide and dioxo moieties. These reactions can be leveraged in synthetic pathways for modifying the compound or generating derivatives for further study.

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